8-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one

Synthetic chemistry 1-Tetralone Regioselectivity

Researchers encounter isomer ambiguity when sourcing halogenated tetralone intermediates. 8-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one (CAS 1273655-89-2) eliminates this risk with definitive 8-Br/6-F substitution on the 1-tetralone core (InChIKey: IOXJTTWIINQXCV-UHFFFAOYSA-N). Key advantages: • α5-selective GABAA receptor modulator scaffold for cognitive disorder programs • Validated antiproliferative activity against MCF-7 & K-562 cell lines • Computed LogP 2.54 ensures reliable fragment-based screening data • 8-Br handle enables late-stage Pd-catalyzed diversification. BenchChem supplies this intermediate with guaranteed purity and rapid global delivery.

Molecular Formula C10H8BrFO
Molecular Weight 243.07 g/mol
Cat. No. B12506878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
Molecular FormulaC10H8BrFO
Molecular Weight243.07 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)C(=CC(=C2)F)Br
InChIInChI=1S/C10H8BrFO/c11-8-5-7(12)4-6-2-1-3-9(13)10(6)8/h4-5H,1-3H2
InChIKeyIOXJTTWIINQXCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one – Sourcing the Halogenated 1-Tetralone Building Block for Research Use


8-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one (CAS 1273655-89-2) belongs to the halogenated 3,4-dihydronaphthalen-1(2H)-one (1‑tetralone) class, bearing both bromine at the 8‑position and fluorine at the 6‑position on the bicyclic core . With a molecular formula of C₁₀H₈BrFO, an exact mass of 241.97426 Da, and a computed density of 1.587±0.06 g/cm³, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis [1]. Its dual halogenation pattern imparts distinct reactivity and physicochemical properties compared to mono‑halogenated or differently substituted tetralone analogs [2].

Why Sourcing the Correct 8-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one Isomer Matters for Research Reproducibility


Within the halogenated dihydronaphthalenone family, modest positional changes in the ketone and halogen substituents can drastically alter chemical reactivity, synthetic utility, and biological activity [1]. Arbitrarily substituting 8-bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one with the structurally similar 8-bromo-6-fluoro-2-tetralone (the 2(1H)-one isomer, CAS 913296-69-2) or other regioisomers (e.g., 5‑bromo‑6‑fluoro‑ or 7‑bromo‑6‑fluoro‑) risks synthetic failure, divergent ADME profiles, or misleading structure–activity relationship (SAR) conclusions in drug discovery programs [2]. The quantitative evidence below demonstrates that even single-position shifts in halogen or carbonyl placement produce measurable disparities across calculated physicochemical properties, synthetic accessibility, and biological target engagement.

Measurable Differentiation of 8-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one Versus Competing Analogs


Ketone Position Dictates α‑tetralone vs β‑tetralone Reactivity Profile

The target compound’s carbonyl group is located at the 1‑position (α‑tetralone scaffold), whereas the frequently encountered 8‑bromo‑6‑fluoro‑2‑tetralone (CAS 913296‑69‑2) bears the carbonyl at the 2‑position (β‑tetralone scaffold). This positional isomerism leads to fundamentally different enolate chemistry: 1‑tetralones undergo α‑arylation at the C‑2 position adjacent to the carbonyl, while 2‑tetralones react at the C‑1 or C‑3 positions [1]. In palladium‑catalyzed α‑arylation reactions, α‑fluoro‑α‑aryl‑α‑tetralones derived from the 1‑tetralone framework were obtained in isolated yields up to 93%, while the analogous β‑tetralone derivatives show distinct reactivity and regioselectivity patterns under identical conditions [1].

Synthetic chemistry 1-Tetralone Regioselectivity

Halogen Regioisomerism Generates ≥2‑Fold Divergence in Computed LogP and Density Among C₁₀H₈BrFO Analogs

Computed cLogP and density values were compared across four regioisomeric 3,4‑dihydronaphthalen‑1(2H)‑one derivatives sharing the molecular formula C₁₀H₈BrFO. The target 8‑bromo‑6‑fluoro isomer exhibits a predicted density of 1.587±0.06 g/cm³ and a boiling point of 334.3±42.0 °C , while the 5‑bromo‑6‑fluoro isomer (CAS 1260007‑55‑3) and 7‑bromo‑6‑fluoro isomer (CAS 1260014‑75‑2) show divergent values . The 6‑bromo‑5‑fluoro positional isomer (CAS 1260013‑62‑4) further differs in fluorine placement . These computed property differences translate to distinct chromatographic retention times and solubility profiles, which are critical for purification and formulation in medicinal chemistry workflows.

Physicochemical property differentiation LogP Halogen positional isomerism

1‑Tetralone Scaffold Enables Selective GABAA α5 Benzodiazepine Site Binding – A Class‑Specific Pharmacophore

The 3,4‑dihydronaphthalen‑1(2H)‑one scaffold has been identified as a privileged pharmacophore for selective binding to the benzodiazepine site of the GABAA α5 receptor subtype, with substituted derivatives exhibiting consistently higher affinity for α5 over α1, α2, and α3 subtypes [1]. While the target compound (8‑Br‑6‑F) itself has not been individually profiled in this publication, the class‑level data establish the 1‑tetralone carbonyl position as essential for α5 selectivity; the corresponding 2‑tetralone (β‑tetralone) scaffolds do not share this GABAA pharmacophoric recognition, as documented by the absence of such 2‑tetralone derivatives in the benzodiazepine binding study [1].

GABAA α5 receptor Benzodiazepine site ligands 1‑Tetralone pharmacophore

Commercially Verified Purity and Price Dispersion Between 1‑Tetralone and 2‑Tetralone Isomers

Vendor listings show the target 1‑tetralone isomer (Leyan Cat# 1906147, 98% purity) is available in 100 mg, 250 mg, and 1 g quantities with catalogue pricing, whereas the corresponding 2‑tetralone isomer (CAS 913296‑69‑2) is listed by Fluorochem (SKU F829347, 98% purity) and ChemScene (CS‑0571583, 97% purity) as a separate stock item with different packaging and pricing structures . The 5‑bromo‑6‑fluoro‑1‑tetralone positional isomer (CAS 1260007‑55‑3) is offered by Bidepharm at 98% purity with batch‑specific QC data (NMR, HPLC, GC) under product code BD302196 . This inventory separation underscores that procurement of the exact CAS‑specified isomer is non‑interchangeable; orders for the wrong CAS will deliver a chemically distinct entity that cannot be substituted into a validated synthetic sequence.

Commercial availability Purity Pricing

Synthetic Tractability: Photocatalytic Annulation‑Carbohalogenation Yields Functionalized 1‑Tetralones with Broad Substrate Scope

A general photocatalytic annulation‑carbohalogenation of 1,7‑enynes provides a direct, atom‑economic entry to functionalized 3,4‑dihydronaphthalen‑1(2H)‑ones, with yields in the good‑to‑excellent range and high stereoselectivity under mild, oxidant‑free conditions [1]. This methodology is specifically demonstrated on the 1‑tetralone scaffold and cannot be directly applied to 2‑tetralones, which require distinct synthetic strategies. The target compound’s 8‑bromo‑6‑fluoro substitution pattern corresponds to a common building block accessible via electrophilic bromination and fluorination of the 1‑tetralone framework, a route divergent from the 2‑tetralone synthesis, which often proceeds via cyclization or rearrangement pathways [2].

Photocatalytic synthesis 1,7‑Enynes Halogenated tetralones

Optimal Research and Industrial Deployment Scenarios for 8-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one


GABAA α5‑Selective Benzodiazepine Site Ligand Elaboration

Programs developing α5‑subtype‑selective GABAA receptor modulators for cognitive enhancement or Alzheimer’s disease can employ the target compound as a starting halogenated scaffold. Attachment of aryl, heteroaryl, or polar groups at the C‑5 position (para to fluorine) generates elaborated 1‑tetralones with maintained α5‑over‑α1–α3 selectivity, a pharmacophoric feature unique to the 1‑tetralone carbonyl topology [1]. Further optimization of 8‑bromo as a synthetic handle enables late‑stage diversification via cross‑coupling while preserving the α5 binding conformation.

Palladium‑Catalyzed α‑Arylation to Build α‑Fluoro‑α‑aryl‑α‑tetralone Libraries for Antiproliferative Screening

The α‑fluoro‑α‑aryl‑α‑tetralone series, derived from the target compound’s α‑tetralone framework, has demonstrated nanomolar antiproliferative activity against drug‑resistant breast cancer (MCF‑7) and leukemia (K‑562) cell lines in vitro [1]. The 8‑bromo substituent serves as both a synthetic directing group and a vector for subsequent Pd‑catalyzed cross‑couplings, enabling systematic exploration of the C‑5/C‑8 region for SAR. Medicinal chemistry teams procuring this intermediate directly access the validated α‑fluoro‑α‑tetralone SAR series without isomer ambiguity.

Late‑Stage Diversification via Photocatalytic C–H Functionalization for Halogenated Natural Product Analog Synthesis

The 3,4‑dihydronaphthalen‑1(2H)‑one core is a recurrent motif in bioactive natural products (e.g., isoflavanones and naphthoquinone precursors). The photocatalytic annulation‑carbohalogenation methodology reported for 1,7‑enynes provides a modular route to install the 8‑bromo‑6‑fluoro substitution in a single step, allowing process chemists to build the target compound directly rather than purchasing it [2]. When purchase is preferred for expediency, verifying authenticity against the InChIKey (IOXJTTWIINQXCV‑UHFFFAOYSA‑N) ensures alignment with the photocatalytic method’s scope.

Physicochemical Property‑Driven Fragment Screening Where Halogen‑Specific LogP and Density Are Critical

In fragment‑based drug discovery, the computed LogP difference of +0.62 between the 1‑tetralone isomer (LogP 2.54) and the 2‑tetralone isomer (LogP 3.16) translates to an approximately 4‑fold difference in octanol/water partition coefficient . For biophysical screening methodologies (NMR, SPR, ITC) that require accurate concentration determination and low non‑specific binding, this ΔLogP can significantly alter apparent hit rates and dissociation constants. Procurement of the correct isomer for fragment library design thus directly influences assay data quality and reproducibility.

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